

Application Notes and Protocols for Cog 133 TFA

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Compound of Interest

Compound Name: Cog 133 tfa

Cat. No.: B15609290

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Introduction

Cog 133, a 17-amino acid synthetic peptide (Sequence: Ac-LRVRLASHLRKLRKRL-NH₂), is a fragment of human apolipoprotein E (ApoE) corresponding to residues 133-149.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt. Cog 133 is recognized for its potent anti-inflammatory and neuroprotective properties.[3][4] It functions as an ApoE mimetic peptide, competing with the full-length ApoE protein for binding to the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP).[2][3][5] Additionally, Cog 133 acts as a non-competitive antagonist of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).[1][3][5] These characteristics make Cog 133 a valuable tool in studies related to neurodegenerative diseases, inflammation, and tissue repair.

Physicochemical and Solubility Data

Cog 133 TFA is a lyophilized powder that should be stored at -20°C for long-term stability.[1] Before use, it must be reconstituted in an appropriate solvent. The solubility of Cog 133 can vary based on the solvent and the specific batch of the peptide. It is recommended to perform a small-scale solubility test before preparing a large stock solution. Sonication may be required to achieve complete dissolution in aqueous buffers.[4]

Table 1: Solubility of Cog 133

Solvent	Reported Solubility	Notes
Water	≥ 47.5 mg/mL	Sonication may be necessary for a clear solution.[4][6]
DMSO	≥ 217 mg/mL	-
Ethanol	≥ 65.1 mg/mL	-

Data sourced from supplier datasheets. Actual solubility may vary.

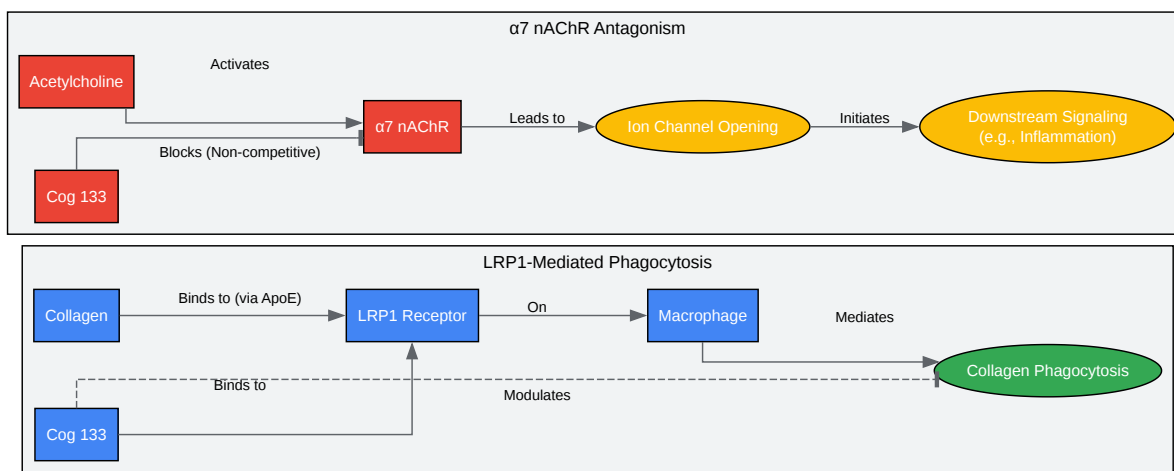
Table 2: Key Biological Parameters

Parameter	Value	Source
Molecular Formula	C ₉₇ H ₁₈₁ N ₃₇ O ₁₉	[1]
Molecular Weight	2169.73 g/mol	[1]
CAS Number	514200-66-9	[1]
IC ₅₀ (nAChR)	445 nM	[1][3][5]

Mechanism of Action

Cog 133 exerts its biological effects through at least two distinct mechanisms:

- **LRP1-Mediated Phagocytosis:** Cog 133 can bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). This interaction is crucial for processes like the phagocytosis of collagen by macrophages, which is a key step in the resolution of fibrosis. By binding to LRP1, Cog 133 can influence tissue remodeling and repair processes.[7][8]
- **α7 nAChR Antagonism:** Cog 133 acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor.[1][5] This receptor is involved in various neuronal functions, and its modulation by Cog 133 is central to the peptide's neuroprotective and anti-inflammatory effects. The blockade of α7 nAChR signaling can influence downstream inflammatory pathways.[5]



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Cog 133 Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of Cog 133 TFA Stock Solution

This protocol describes the preparation of a sterile stock solution of **Cog 133 TFA** for use in cell culture experiments.

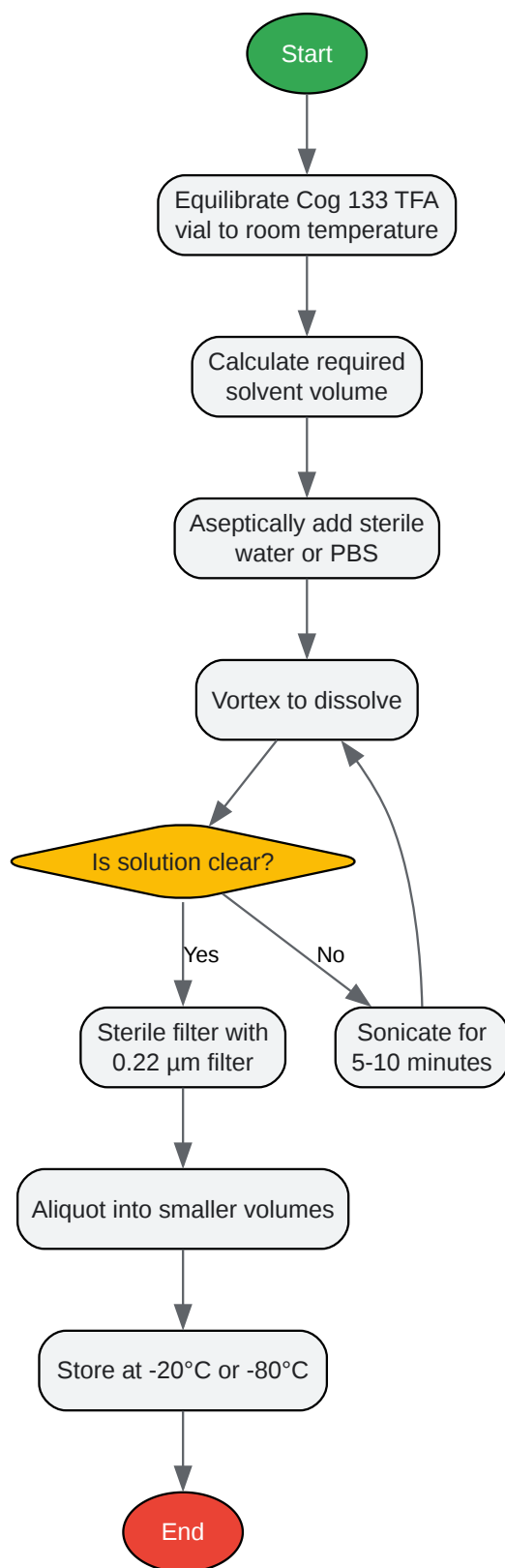
Materials:

- **Cog 133 TFA** (lyophilized powder)
- Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
- Sterile, conical-bottom polypropylene tubes

- Vortex mixer
- Sonicator (optional, but recommended)
- Sterile 0.22 μm syringe filter

Procedure:

- Before opening, bring the vial of lyophilized **Cog 133 TFA** to room temperature.
- Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM). Use the molecular weight (2169.73 g/mol) for calculations.
- Aseptically add the calculated volume of sterile water or PBS to the vial.
- Gently vortex the vial to dissolve the peptide. If dissolution is slow or incomplete, sonicate the solution for 5-10 minutes in a water bath.
- Once the peptide is fully dissolved, sterile-filter the solution using a 0.22 μm syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C .



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Workflow for **Cog 133 TFA** Stock Solution Preparation

Protocol 2: In Vitro Treatment of IEC-6 Cells

This protocol is adapted from a study investigating the effects of Cog 133 on 5-fluorouracil (5-FU)-induced intestinal mucositis in an in vitro model using the rat intestinal epithelial cell line IEC-6.^{[4][9]}

Table 3: In Vitro Experimental Parameters

Parameter	Value
Cell Line	IEC-6 (rat intestinal epithelial cells)
Inducing Agent	1 mM 5-Fluorouracil (5-FU)
Cog 133 Concentrations	0.02, 0.2, 2, 5, 10, and 20 μ M
Assays	Cell proliferation (WST assay), cell migration, apoptosis (TUNEL, flow cytometry)
Incubation Time	24 hours post-5-FU challenge

Procedure:

- Culture IEC-6 cells in appropriate media and conditions until they reach the desired confluency.
- Prepare working solutions of Cog 133 by diluting the stock solution in glutamine-free cell culture medium.
- Induce damage by exposing the cells to 1 mM 5-FU for a specified duration (e.g., 1 hour), followed by washing.
- Treat the 5-FU-challenged cells with the various concentrations of Cog 133 (0.02-20 μ M). Include appropriate controls (e.g., untreated, 5-FU only).
- Incubate the cells for 24 hours.
- Perform downstream assays to assess cell proliferation, migration, and apoptosis according to standard laboratory protocols.

Protocol 3: In Vivo Administration in a Mouse Model of Intestinal Mucositis

This protocol is based on a study by Azevedo et al. (2012) and describes the intraperitoneal administration of Cog 133 in a mouse model of 5-FU-induced intestinal mucositis.[\[4\]](#)[\[10\]](#)

Table 4: In Vivo Experimental Parameters (Intestinal Mucositis Model)

Parameter	Value
Animal Model	Swiss mice or C57BL6J mice
Inducing Agent	450 mg/kg 5-Fluorouracil (single i.p. injection)
Cog 133 Doses	0.3, 1, and 3 μ M
Administration Route	Intraperitoneal (i.p.) injection
Dosing Regimen	Twice daily for 4 days
Endpoints	Histology, myeloperoxidase (MPO) levels, cytokine levels (ELISA, RT-PCR), apoptosis (TUNEL)

Procedure:

- Induce intestinal mucositis in mice with a single intraperitoneal injection of 5-FU (450 mg/kg).
- Prepare the Cog 133 dosing solutions in sterile saline.
- Administer Cog 133 at the desired doses (0.3, 1, and 3 μ M) via intraperitoneal injection.
- Continue the injections twice daily for four consecutive days.
- On the appropriate day post-5-FU challenge (e.g., day 4), sacrifice the animals.
- Collect small intestine samples for histological analysis, and to measure inflammatory markers and apoptosis.

Protocol 4: In Vivo Administration in a Mouse Model of Pulmonary Fibrosis

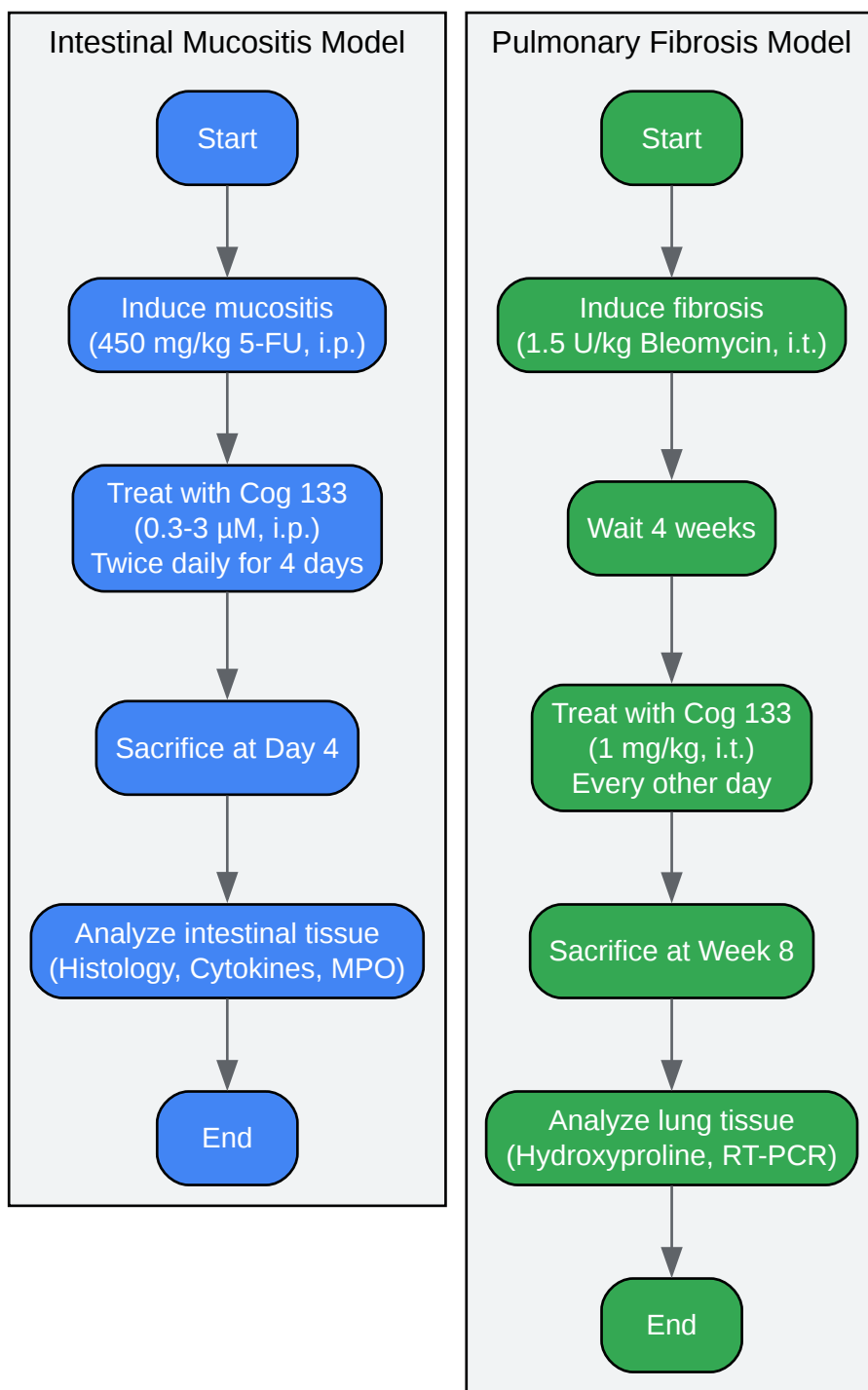
This protocol is adapted from a study by Cui et al. (2020) where Cog 133 was used to investigate its role in the resolution of pulmonary fibrosis.[\[11\]](#)

Table 5: In Vivo Experimental Parameters (Pulmonary Fibrosis Model)

Parameter	Value
Animal Model	C57BL/6 mice
Inducing Agent	Bleomycin (1.5 U/kg, single intratracheal instillation)
Cog 133 Dose	1 mg/kg
Administration Route	Intratracheal (i.t.) instillation
Dosing Regimen	Every other day, starting 4 weeks after bleomycin treatment
Endpoints	Lung hydroxyproline levels, gene expression (RT-PCR), histology

Procedure:

- Induce pulmonary fibrosis in mice with a single intratracheal instillation of bleomycin.
- Four weeks after bleomycin administration, begin treatment with Cog 133.
- Prepare the Cog 133 dosing solution (1 mg/kg) in 50 µL of sterile saline.
- Administer the Cog 133 solution via intratracheal instillation.
- Repeat the administration every other day for the duration of the treatment period (e.g., up to 8 weeks post-bleomycin).
- At the end of the study, sacrifice the animals and harvest the lungs for analysis of fibrosis markers.



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Comparative Workflow for In Vivo Studies

Conclusion

Cog 133 TFA is a versatile research peptide with well-documented anti-inflammatory and neuroprotective effects. Its dual mechanism of action, involving both LRP1 and $\alpha 7$ nAChR, makes it a subject of interest in multiple therapeutic areas. Proper handling and preparation, as outlined in these protocols, are essential for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. Researchers should always refer to the specific details in the cited literature for the most accurate and comprehensive experimental design.

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